Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;3-phenyl-1,2,4-thiadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S.K/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYWJJRCLCHDG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is typically obtained in powder form and is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions result in the formation of new thiadiazole derivatives with different functional groups .
Scientific Research Applications
Chemistry
In the field of chemistry, Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate serves as a versatile building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
The compound exhibits a range of biological activities:
- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against Escherichia coli and Staphylococcus aureus .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| C1 | Klebsiella pneumoniae | 40 |
| C2 | E. coli | 62.5 |
| C3 | Staphylococcus aureus | 50 |
- Antiviral and Anti-inflammatory Properties : Similar compounds have demonstrated potential antiviral effects and the ability to reduce inflammation through various biochemical pathways .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential in drug development. Its structural characteristics allow it to interact with multiple biological targets, making it a candidate for developing new pharmaceuticals aimed at treating infections and cancer .
Case Studies
- Antimicrobial Efficacy : A study highlighted the antimicrobial efficacy of thiadiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating that derivatives with specific substitutions exhibited enhanced antibacterial properties compared to standard antibiotics like ampicillin .
- Anticancer Activity : Research has shown that derivatives of thiadiazoles possess anticancer properties with varying degrees of effectiveness against different cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 0.86 to 19.06 µM against liver carcinoma cells .
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for large-scale applications in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or exert antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic acid
- Molecular Formula: C₁₀H₆ClNO₂S .
- Key Differences: Replaces the 1,2,4-thiadiazole ring with a 1,2-thiazole ring (one fewer nitrogen atom).
- Implications : Reduced nitrogen content may lower hydrogen-bonding capacity compared to the thiadiazole derivative, affecting biological target interactions.
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate
Substituent and Functional Group Variations
Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate
- Molecular Formula : C₁₀H₄F₃KN₂O₃ .
- Key Differences : Incorporates a trifluoromethyl (-CF₃) group on the phenyl ring. The electron-withdrawing -CF₃ group increases acidity (pKa ~1–2) and stabilizes the carboxylate via inductive effects.
- Implications : Enhanced metabolic stability and bioavailability in drug design due to fluorine’s hydrophobic and electronegative properties.
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Biological Activity
Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Compounds belonging to the thiadiazole family, including this compound, have been reported to exhibit a variety of biological activities such as:
- Antimicrobial : Effective against various bacterial strains.
- Antiviral : Potential applications in treating viral infections.
- Anti-inflammatory : Reducing inflammation through various biochemical pathways.
- Anticancer : Inhibiting cancer cell proliferation.
Target Interaction
This compound may interact with multiple biological targets. Similar compounds have demonstrated high-affinity binding to various receptors involved in critical biological processes.
Biochemical Pathways
The compound is believed to affect several biochemical pathways that are crucial for its therapeutic effects. For instance, it may influence pathways related to inflammation and cell signaling that are pivotal in cancer progression .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of thiadiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 62.5 µg/mL .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| C1 | Klebsiella pneumoniae | 40 |
| C2 | E. coli | 62.5 |
| C3 | Staphylococcus aureus | 50 |
Anticancer Potential
Research has demonstrated that this compound and its derivatives can inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). IC50 values ranged from 7 to 20 µM for various derivatives .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 1 | MCF-7 | 10 |
| Derivative 2 | A549 | 15 |
Case Studies
- Antimicrobial Efficacy Against Biofilms : A study evaluated the ability of thiadiazole derivatives to inhibit biofilm formation in Klebsiella pneumoniae, demonstrating significant reduction in biofilm density compared to controls .
- Inhibition of Cancer Cell Proliferation : Another study investigated a series of thiadiazole compounds for their anticancer activity against human breast carcinoma cells. The results indicated a dose-dependent inhibition of cell growth, with promising candidates identified for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate, and how can reaction conditions be optimized?
- The synthesis typically involves cyclization of thiosemicarbazide precursors or nucleophilic substitution of carboxylate derivatives. Optimal conditions (e.g., solvent, temperature, catalyst) are determined via iterative testing. For example, microwave-assisted synthesis reduces reaction times compared to conventional heating . Chromatographic purity validation (HPLC-DAD) is critical for confirming product integrity .
Q. How is the structural integrity of this compound validated experimentally?
- Spectral methods include:
- IR spectroscopy : Confirms functional groups (e.g., carboxylate C=O stretch at ~1650–1700 cm⁻¹, thiadiazole ring vibrations).
- NMR : ¹H/¹³C NMR identifies proton environments and aromatic substituents (e.g., phenyl protons at δ 7.2–7.5 ppm).
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+K]⁺ in positive-ion mode) .
Q. What preliminary biological activities have been reported for structurally analogous thiadiazole derivatives?
- Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives showed moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) . However, activity varies significantly with substituents, necessitating systematic structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of this compound derivatives for target-specific applications?
- In silico docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., bacterial dihydrofolate reductase). For example, docking studies of triazole-thiadiazole hybrids revealed hydrogen bonding with active-site residues (e.g., Arg98, Asp27), suggesting potential for antibiotic development . Validate predictions with in vitro assays to resolve false positives .
Q. What experimental strategies address contradictions in reported biological activity data for thiadiazole derivatives?
- Contradictions often arise from differences in assay protocols (e.g., cell lines, incubation times). Mitigate by:
- Standardizing bioassays (e.g., CLSI guidelines for antimicrobial testing).
- Performing dose-response curves (IC₅₀/EC₅₀ comparisons).
- Cross-referencing with physicochemical data (e.g., logP, solubility) to rule out bioavailability issues .
Q. What methodologies are employed to analyze the stability and degradation pathways of this compound under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the carboxylate group).
- Kinetic modeling : Determine shelf life using Arrhenius equations under accelerated conditions .
Q. How can regioselectivity challenges in thiadiazole functionalization be addressed during derivatization?
- Use directing groups (e.g., electron-withdrawing substituents) to control electrophilic substitution sites. For example, a phenyl group at position 3 stabilizes intermediates during alkylation or acylation. Monitor regiochemistry via 2D NMR (NOESY, HSQC) .
Methodological Tables
Table 1: Key Spectral Data for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR | C=O stretch (~1680 cm⁻¹), C-S-C (thiadiazole) | |
| ¹H NMR (DMSO-d₆) | Phenyl protons (δ 7.3–7.6 ppm), CH₂ groups | |
| ESI-MS | [M+K]⁺ at m/z 291.2 (calculated) |
Table 2: Common Degradation Pathways and Analytical Solutions
| Condition | Degradation Pathway | Detection Method |
|---|---|---|
| Acidic pH | Hydrolysis of carboxylate | HPLC-MS (loss of COO⁻) |
| UV light | Ring-opening oxidation | UV-Vis (λ shift >300 nm) |
| High humidity | Deliquescence | Karl Fischer titration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
